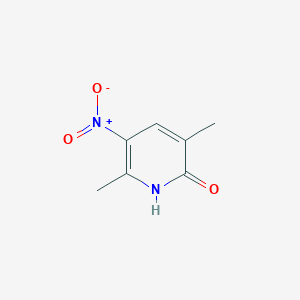

3,6-Dimethyl-5-nitropyridin-2-ol

描述

Overview of Pyridine (B92270) Heterocyclic Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. nih.govsigmaaldrich.com This substitution is foundational to its unique chemical identity. Pyridine is a six-membered ring where the five carbon atoms and one nitrogen atom are all sp² hybridized, resulting in a planar structure with a delocalized system of six π-electrons that fulfills Hückel's rule for aromaticity. bldpharm.com

Unlike in benzene, the electron density in the pyridine ring is not evenly distributed due to the high electronegativity of the nitrogen atom, which exerts a negative inductive effect. sigmaaldrich.com This leads to a dipole moment and makes pyridine a weak base, with a lone pair of electrons on the nitrogen atom that is not part of the aromatic system. bldpharm.comsigmaaldrich.com The reactivity of pyridine is distinct from benzene; it is less susceptible to electrophilic aromatic substitution, resembling nitrobenzene (B124822) in this regard, but is more reactive towards nucleophilic substitution, particularly at the 2 and 4 positions. sigmaaldrich.com The pyridine ring is a core component in numerous important molecules, including vitamins, agrochemicals, and pharmaceuticals. sigmaaldrich.comgoogle.com

Table 1: Physicochemical Properties of Pyridine

| Property | Value |

| Molecular Formula | C₅H₅N |

| Molar Mass | 79.10 g/mol |

| Appearance | Colorless liquid |

| Odor | Unpleasant, fish-like |

| Density | 0.9819 g/mL (at 20 °C) |

| Melting Point | -41.6 °C |

| Boiling Point | 115.2 °C |

| Solubility in Water | Miscible |

| Acidity (pKa of conjugate acid) | 5.23 |

Data sourced from multiple references. nih.govsigmaaldrich.comrsc.org

Importance of the Pyridin-2-ol Scaffold in Organic Synthesis and Medicinal Chemistry

Pyridin-2-ol, which exists in a tautomeric equilibrium with its pyridin-2-one (or 2-pyridone) form, represents a privileged scaffold in medicinal chemistry. ambeed.com The 2-pyridone structure is a versatile building block found in many natural products and synthetic compounds with significant biological activity. bldpharm.com Its structure is valued because it can act as both a hydrogen bond donor and acceptor, allowing for robust interactions with biological targets like enzymes and receptors. ambeed.com

The versatility of the 2-pyridone core allows chemists to modify its physicochemical properties, such as polarity and lipophilicity, by introducing various substituents at five different positions. ambeed.com This adaptability has led to its incorporation into a wide array of FDA-approved drugs with diverse therapeutic applications. Examples include:

Milrinone: A cardiotonic agent used for heart failure. ambeed.com

Pirfenidone: An anti-fibrotic and anti-inflammatory drug for idiopathic pulmonary fibrosis. ambeed.com

Ciclopirox: An antifungal agent. ambeed.com

Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for treating HIV. ambeed.com

The demonstrated success and chemical tractability of the pyridin-2-one scaffold ensure its continued prominence in drug discovery and organic synthesis. google.combldpharm.com

Role of Nitro Group Functionalization in Pyridine Systems

The introduction of a nitro group (–NO₂) onto a pyridine ring significantly alters its electronic properties and reactivity. The nitro group is a powerful electron-withdrawing group, which further deactivates the ring towards electrophilic substitution, much more so than the ring nitrogen alone. sigmaaldrich.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when the nitro group is positioned ortho or para to a potential leaving group.

This electronic modification is central to the utility of nitropyridines in synthesis. For instance, the nitration of pyridine-N-oxide, followed by subsequent reactions, is a common strategy to introduce substituents that are otherwise difficult to incorporate. nih.gov The presence of a nitro group can substantially increase the biological activity of pyridine derivatives; for example, nitropyridine-N-oxides have been investigated for antifungal and plant growth regulation properties. The high polarity and capacity to act as both charge donors and acceptors make nitropyridine derivatives subjects of interest in materials science, including for the development of non-linear optical (NLO) materials.

Specific Context of 3,6-Dimethyl-5-nitropyridin-2-ol within Nitropyridinol Research

This compound is a specific, functionalized pyridin-2-ol derivative. While it is documented as a chemical entity and is available from commercial suppliers for research use, dedicated studies detailing its synthesis, properties, or applications are not prevalent in publicly accessible scientific literature. nih.gov

The structure combines the key features discussed previously:

A pyridin-2-ol core, suggesting potential for biological activity and tautomerism with its 2-pyridone form.

Two methyl groups (at C3 and C6), which are electron-donating and can influence the molecule's solubility and steric profile.

A nitro group (at C5), a strong electron-withdrawing group positioned meta to the nitrogen and ortho to the C6-methyl group. This group is expected to significantly impact the ring's electron density and reactivity.

Based on its structure, this compound can be contextualized as a potential intermediate in organic synthesis. The nitro group could be reduced to an amine, a common transformation that opens pathways to a variety of other derivatives, such as fused heterocyclic systems (e.g., imidazopyridines). The synthesis of such a compound would likely involve the nitration of the parent 3,6-dimethylpyridin-2-ol. General methods for the nitration of pyridin-2-ols are known, often employing nitric acid in a suitable solvent. However, the specific conditions and outcomes for this particular substrate remain to be detailed in the literature. Its value lies in its potential as a building block for more complex molecules in medicinal or materials chemistry research.

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 57179-69-8 |

Data sourced from chemical supplier databases. bldpharm.com

Structure

3D Structure

属性

IUPAC Name |

3,6-dimethyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)5(2)8-7(4)10/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHKMNXBHZNDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(NC1=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618781 | |

| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57179-69-8 | |

| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dimethyl 5 Nitropyridin 2 Ol and Analogous Structures

Direct Synthesis Approaches to 3,6-Dimethyl-5-nitropyridin-2-ol

Direct synthetic methods offer an efficient means of accessing this compound, primarily through the nitration of a suitable pyridin-2-ol precursor or by constructing the pyridinone ring system from acyclic precursors.

Nitration of Precursor Pyridin-2-ols

The direct nitration of a pre-formed pyridin-2-ol ring is a common strategy for the synthesis of nitropyridin-2-ols. In the case of this compound, this would involve the nitration of 3,6-dimethylpyridin-2-ol. Generally, the nitration of pyridines and their derivatives can be challenging and may result in low yields due to the electron-withdrawing nature of the pyridine (B92270) ring, which deactivates it towards electrophilic aromatic substitution. researchgate.netresearchgate.net However, the presence of activating hydroxyl and methyl groups on the ring can facilitate this reaction.

Typical nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are employed for this transformation. nih.gov The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and avoid the formation of byproducts. For instance, the nitration of 2-aminopyridine, a related precursor, is carried out by adding the compound to concentrated sulfuric acid, followed by the addition of concentrated nitric acid at a controlled temperature. google.com A similar approach could be adapted for 3,6-dimethylpyridin-2-ol.

Table 1: Representative Conditions for Nitration of Pyridine Derivatives

| Precursor | Nitrating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 10-50°C | - | google.com |

| Pyridine | N₂O₅, then SO₂/HSO₃⁻ | Organic Solvent, then H₂O | - | 77% (3-nitropyridine) | researchgate.net |

| Substituted Pyridines | HNO₃, TFAA | - | Chilled | Variable | researchgate.net |

Cyclization Reactions for Pyridinone Core Formation

The formation of the pyridinone core through cyclization reactions represents another direct synthetic route. The Hantzsch pyridine synthesis, a well-established method, involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. youtube.com While this classically produces dihydropyridines that can be subsequently oxidized, modifications can lead directly to pyridones. osti.gov

For the synthesis of this compound, a modified Hantzsch-type reaction could be envisioned using a nitrated dicarbonyl compound or by nitrating the resulting pyridinone. An alternative cyclization approach involves the reaction of 1,5-dicarbonyl compounds with ammonia, followed by aromatization to yield the pyridine ring. youtube.com Furthermore, three-component ring transformations of dinitropyridone with a ketone and an ammonia source can lead to the formation of nitropyridines. nih.gov

Indirect Synthetic Routes and Precursor Utilization

Indirect methods for the synthesis of this compound involve the use of functionalized pyridine precursors that undergo subsequent chemical transformations to introduce the required nitro and hydroxyl groups.

Derivatization of 2-Amino-6-picoline Derivatives

A versatile indirect route starts with 2-amino-6-methylpyridine (B158447) (6-amino-2-picoline). This precursor can be nitrated to introduce the nitro group at the desired position. The nitration of 2-aminopyridines often yields a mixture of isomers, and the separation of the desired 3-nitro or 5-nitro derivative can be challenging. google.com For example, the nitration of 2-amino-6-methylpyridine can lead to 2-amino-6-methyl-3-nitropyridine (B186383) and 2-amino-6-methyl-5-nitropyridine. sigmaaldrich.com

Once the nitro group is in place, the amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This typically involves treating the aminonitropyridine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures to form a diazonium salt, which is then heated in water to yield the corresponding pyridin-2-ol. google.comgoogle.com

Table 2: Synthesis via 2-Aminopyridine Derivatives

| Starting Material | Reagents | Intermediate Product | Final Step | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃ 2. NaNO₂, H₂O | 2-Amino-5-nitropyridine (B18323) | Hydrolysis | google.com |

Approaches via Halogenated Nitropyridines

The use of halogenated nitropyridines as precursors provides another strategic avenue. For instance, a suitably substituted chloronitropyridine can undergo nucleophilic aromatic substitution of the chlorine atom with a hydroxide (B78521) source to furnish the desired pyridin-2-ol. The reactivity of chloropyridines is enhanced by the presence of an electron-withdrawing nitro group. mdpi.com

A plausible route to this compound could start from 2-chloro-6-methyl-5-nitropyridine. This intermediate could potentially be synthesized and then subjected to hydrolysis under basic or acidic conditions to replace the chloro group with a hydroxyl group. The synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines has been demonstrated through a reaction with diethyl malonate followed by hydrolysis and decarboxylation. mdpi.comnih.gov

Hydrolysis of Nitropyridine Derivatives

The final step in several indirect synthetic pathways is the hydrolysis of a suitable nitropyridine derivative to the target pyridin-2-ol. This can involve the hydrolysis of a 2-chloro, 2-amino (via diazotization), or other functional group at the 2-position of the pyridine ring.

Synthesis of Related Nitropyridinol Isomers and Homologues

The synthetic strategies for producing various nitropyridinol isomers and homologues often involve multi-step sequences, including nitration, cyclization, and functional group interconversion. The specific placement of methyl and nitro groups on the pyridin-2-one core significantly influences the synthetic approach.

Synthesis of 6-Methyl-3-nitropyridin-2-one and 6-Methyl-5-nitropyridin-2-one

The synthesis of 6-methyl-3-nitropyridin-2-one and its 5-nitro isomer can be achieved through various routes. One common approach involves the nitration of a pre-existing 6-methylpyridin-2-one scaffold. For instance, the nitration of 5-hydroxy-2-methylpyridine (B31158) with fuming nitric acid in concentrated sulfuric acid yields 2-nitro-3-hydroxy-6-methylpyridine. prepchem.com

Another versatile method is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone in the presence of ammonia. nih.gov This method allows for the construction of the nitropyridine core from acyclic precursors and serves as a safe alternative to using unstable nitromalonaldehyde. nih.gov

Synthesis of 4,6-Dimethyl-3-nitropyridin-2-one and 4,6-Dimethyl-5-nitropyridin-2-one

The synthesis of 4,6-dimethylated nitropyridinones follows similar principles. A key intermediate, 2,6-dimethyl-3-nitro-4-pyridone, can be converted to 4-chloro-2,6-dimethyl-3-nitropyridine (B103006) by heating with phosphorus oxychloride. prepchem.com This chloro-derivative can then be subjected to further transformations to yield the desired pyridin-2-one.

The synthesis of related structures, such as 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide, has also been reported, providing pathways to other functionalized dimethylnitropyridine derivatives.

Synthetic Routes to 3-Chloro-5-nitropyridin-2-ol and Related Halonitropyridinols

The synthesis of halonitropyridinols often involves the chlorination of a corresponding hydroxypyridine or the hydrolysis of a dichlorinated precursor. For example, 2-chloro-5-nitropyridine (B43025) can be prepared in a three-step synthesis involving nitration, hydrolysis, and subsequent chlorination. google.com The hydrolysis of 2-amino-5-nitropyridine using sodium nitrite in hydrochloric acid yields 2-hydroxy-5-nitropyridine (B147068), which can then be chlorinated. google.com

Similarly, 2-chloro-3-nitropyridin-4-ol (B1418837) can be prepared from 2,4-dihydroxy-3-nitropyridine (B116508) by reaction with phosphorus oxychloride. google.com The resulting 2,4-dichloro-3-nitropyridine (B57353) can then be selectively hydrolyzed. google.com The chlorination of 2-hydroxy-5-methyl-3-nitropyridine (B188116) with thionyl chloride is another effective method for producing chloro-substituted nitropyridines. researchgate.net

| Starting Material | Reagents | Product |

| 2-Amino-5-nitropyridine | 1. NaNO₂, HCl 2. POCl₃ | 2-Chloro-5-nitropyridine google.com |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃ | 2,4-Dichloro-3-nitropyridine google.com |

| 2-Hydroxy-5-methyl-3-nitropyridine | SOCl₂ | 2-Chloro-5-methyl-3-nitropyridine (B188117) researchgate.net |

Bromination Approaches for Nitropyridinols

Bromination of aromatic compounds, including nitropyridinols, is typically achieved through electrophilic aromatic substitution. The reaction often employs bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, generating a strong electrophile that can attack the electron-rich pyridine ring. The position of bromination is directed by the existing substituents on the ring.

Challenges and Optimization in Synthetic Pathways

Another challenge lies in the harsh conditions often required for certain transformations, such as chlorination using phosphorus oxychloride, which can lead to side reactions and the decomposition of sensitive functional groups. prepchem.comgoogle.com

Optimization strategies often focus on the careful selection of reagents and reaction conditions to improve yields and selectivity. For instance, in the three-component synthesis of nitropyridines, using an excess of ammonia and high temperatures can improve the yield for certain substrates. nih.gov The use of milder chlorinating agents or alternative synthetic routes that avoid harsh conditions is also an area of active research. Furthermore, advancements in flow chemistry and the use of machine learning for parameter optimization are emerging as powerful tools to address sustainability and efficiency challenges in these synthetic processes. chemrxiv.org

Chemical Reactivity and Derivatization of 3,6 Dimethyl 5 Nitropyridin 2 Ol

Reactions at the Hydroxyl Group

The hydroxyl group in the pyridin-2-ol form of the molecule is a primary site for derivatization, readily undergoing reactions such as alkylation to form ethers and esterification to produce corresponding esters.

O-Alkylation and Ether Formation

O-alkylation of 3,6-dimethyl-5-nitropyridin-2-ol introduces an alkoxy group at the 2-position of the pyridine (B92270) ring, yielding 2-alkoxy-3,6-dimethyl-5-nitropyridine derivatives. The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl and substituted alkyl groups.

The introduction of fluorine-containing motifs, such as the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, is of significant interest in medicinal chemistry due to the unique properties they impart to molecules.

The O-difluoromethylation of pyridin-2-ones can be effectively achieved using chlorodifluoromethane (B1668795) (Freon-22) as the difluoromethyl source. researchgate.netnbuv.gov.ua The reaction is typically performed in the presence of a base, such as potassium hydroxide (B78521), in an aqueous medium. The pyridin-2-ol is deprotonated by the base to form the corresponding pyridin-2-oxide anion, which then acts as a nucleophile, attacking the chlorodifluoromethane to displace the chloride and form the 2-(difluoromethoxy)pyridine (B1422638) derivative. The regioselectivity of the reaction (O- vs. N-alkylation) can be influenced by reaction conditions such as temperature and the amount of base used. nbuv.gov.ua

| Reagent | Base | Solvent | Product |

| Chlorodifluoromethane (HCFC-22) | Potassium Hydroxide (KOH) | Water | 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine |

Trifluoromethylation of the hydroxyl group can be accomplished using various modern trifluoromethylating agents. While direct trifluoromethylation of this compound is not extensively documented, analogous transformations on similar heterocyclic systems suggest the feasibility of such reactions. Novel copper-based reagents, for instance, have been developed for the efficient trifluoromethylation of halogenated hydrocarbons and could potentially be adapted for the O-trifluoromethylation of hydroxypyridines. nih.gov

Beyond fluorinated alkyl groups, a wide range of other alkyl groups can be introduced at the 2-position via O-alkylation. A common and straightforward method involves the Williamson ether synthesis. This reaction is typically carried out by first treating the this compound with a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to generate the more nucleophilic pyridin-2-oxide anion. mdma.ch This anion is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding 2-alkoxy-3,6-dimethyl-5-nitropyridine. mdma.ch The choice of solvent for this reaction is typically an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

| Alkylating Agent | Base | Solvent | Product Example |

| Methyl Iodide | Sodium Methoxide | Methanol | 2-Methoxy-3,6-dimethyl-5-nitropyridine (B8318029) |

| Ethyl Bromide | Sodium Hydride | DMF | 2-Ethoxy-3,6-dimethyl-5-nitropyridine |

| Benzyl Chloride | Potassium Carbonate | Acetonitrile (B52724) | 2-(Benzyloxy)-3,6-dimethyl-5-nitropyridine |

Esterification Reactions

The hydroxyl group of this compound can be readily converted into an ester functional group through reaction with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. libretexts.orgsavemyexams.com A standard procedure involves reacting the pyridinol with an acyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. libretexts.orgorgosolver.com The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product. orgosolver.com This reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether at or below room temperature.

| Acylating Agent | Base | Solvent | Product Example |

| Acetyl Chloride | Pyridine | Dichloromethane | 3,6-Dimethyl-5-nitropyridin-2-yl acetate (B1210297) |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 3,6-Dimethyl-5-nitropyridin-2-yl benzoate |

| Acetic Anhydride | Pyridine | Dichloromethane | 3,6-Dimethyl-5-nitropyridin-2-yl acetate |

Reactions Involving the Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group and a key site for chemical modification, most notably through reduction to an amino group.

Reduction to Amino Pyridine Derivatives

The reduction of the nitro group in this compound to an amino group yields 5-amino-3,6-dimethylpyridin-2-ol, a valuable intermediate for the synthesis of more complex heterocyclic systems. This transformation can be achieved using various reducing agents.

A common and effective method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.net The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.

Another widely used method for the reduction of aromatic nitro compounds is the use of a metal in acidic media. mdma.chresearchgate.netcommonorganicchemistry.comresearchgate.netstackexchange.com A classic example is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). commonorganicchemistry.comresearchgate.net The nitro compound is dissolved in a suitable solvent, often ethanol, and treated with an excess of SnCl₂ in HCl. researchgate.netresearchgate.net The reaction mixture is typically heated to ensure complete conversion. The workup procedure involves basification to precipitate tin salts, which can then be removed by filtration. researchgate.net

| Reducing Agent | Solvent | Key Conditions | Product |

| H₂ / Pd/C | Ethanol | Hydrogen atmosphere, room temperature | 5-Amino-3,6-dimethylpyridin-2-ol |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | 5-Amino-3,6-dimethylpyridin-2-ol |

| Fe / HCl | Ethanol/Water | Reflux | 5-Amino-3,6-dimethylpyridin-2-ol |

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridin-2-one ring is a primary site for alkylation reactions. However, direct N-alkylation of 6-methyl-β-nitropyridin-2-ones, such as this compound, with phenacyl bromides has been found to be challenging, often resulting in extremely low yields. nih.govnih.gov This low reactivity is attributed to both steric hindrance and electronic effects within the molecule. nih.gov

To overcome this, a common strategy involves the conversion of the pyridin-2-one to its more reactive O-alkylated derivative, such as a 2-methoxypyridine. For instance, 4,6-dimethyl-2-methoxy-5-nitropyridine, an isomer of the target compound's methoxy (B1213986) derivative, has been successfully N-phenacylated by fusion with bromoketones. nih.gov This indirect route allows for the formation of N-phenacyl derivatives, which are valuable intermediates for further heterocyclization reactions. nih.govnih.gov For example, the reaction of 4,6-dimethyl-2-methoxy-5-nitropyridine with p-chlorophenacyl bromide in a sealed tube at elevated temperatures yields the corresponding N-phenacylated product. nih.gov

Table 1: N-Phenacylation of a 4,6-dimethyl-2-methoxy-5-nitropyridine

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,6-dimethyl-2-methoxy-5-nitropyridine | p-chlorophenacyl bromide | Sealed tube, 120-150 °C, 25 h | N-(p-chlorophenacyl)-4,6-dimethyl-5-nitropyridin-2-one | - |

Data sourced from a study on 4,6-dimethyl-5-nitropyridin-2-one derivatives. nih.gov

The formation of an N-oxide by oxidation of the pyridine nitrogen is a significant reaction for this class of compounds. The introduction of an N-oxide group can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. semanticscholar.org For instance, in related 3,5-dimethylpyridine, the introduction of an N-oxide group enhances its capacity for nitration and directs the nitro group to the 4-position.

The synthesis of the corresponding N-oxide of this compound can be conceptually based on methods used for similar structures, such as 3,5-dimethylpyridine-N-oxide. The process typically involves the oxidation of the parent heterocycle. Pyridine N-oxides are versatile intermediates as they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. semanticscholar.org The N-oxide functionality can be used to direct further substitutions on the ring or can be removed via deoxygenation under mild conditions if needed. semanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to the strong deactivating effect of the nitro group and the pyridin-2-one system. The inherent electron deficiency of the pyridine ring is further exacerbated by these substituents.

Other electrophilic functionalizations, such as nitration or sulfonation, on the this compound ring are also expected to be challenging. The pyridine ring is already nitrated, and the introduction of a second nitro group would require forcing conditions and would likely lead to a mixture of products or decomposition. The reactivity of the N-oxide derivative towards electrophiles is generally higher, and this could be a potential route for further functionalization. semanticscholar.org For example, the nitration of 3,5-dimethylpyridine-N-oxide using potassium nitrate (B79036) in sulfuric acid has been reported to proceed efficiently to give 3,5-dimethyl-4-nitropyridine-N-oxide. google.compatsnap.com This suggests that N-oxidation could be a key step to enable further electrophilic substitution on the ring of this compound.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The presence of a nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This activation is a key feature of the reactivity of nitropyridines. nih.gov

In pyridine systems containing both a nitro group and a halogen, the regioselectivity of nucleophilic substitution is a critical aspect. Research on related 3-nitropyridines has shown that the nitro group itself can act as a leaving group (nucleofuge), sometimes preferentially over a halogen atom present on the same ring. For instance, in studies on 3-nitro-5-halopyridines, the 3-NO2 group was found to be more susceptible to substitution by sulfur nucleophiles than the halogen at the 5-position. nih.gov This suggests that in halogenated derivatives of this compound, the nitro group could be a potential site for nucleophilic attack, depending on the position of the halogen and the nature of the nucleophile. The introduction of a nitro group generally facilitates the functionalization of the pyridine ring. nih.gov

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a high-energy intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring.

Table 1: Regioselectivity in Nucleophilic Substitution of Nitropyridines

| Substrate Example | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 3-Nitro-5-chloropyridine | Thiols | Substitution of the 3-nitro group | nih.gov |

While direct substitution is a common pathway, nitropyridine systems can also undergo more complex transformations involving ring-opening and subsequent recyclization. These pathways are often dependent on the reaction conditions and the specific structure of the pyridine derivative. The high electrophilicity of the pyridine ring, enhanced by the nitro group, can lead to the formation of intermediates that, instead of simply expelling a leaving group, undergo cleavage of the ring structure. These opened intermediates can then cyclize in a different manner to form new heterocyclic systems.

Metal-Catalyzed Coupling Reactions and Other Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine-containing molecules.

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is extensively used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For a compound like this compound to participate in Suzuki coupling, it would first need to be converted into a suitable derivative, such as a halogenated pyridine or a pyridyl boronic acid.

The general catalytic cycle for the Suzuki reaction involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) species. This step is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a process typically activated by a base. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Studies on substituted pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated that Suzuki-Miyaura reactions can proceed with high regioselectivity, allowing for the controlled synthesis of arylated pyridine derivatives. beilstein-journals.org

Table 2: Key Steps in the Suzuki-Miyaura Coupling Mechanism

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst adds to the organohalide (R¹-X). | R¹-Pd(II)-X complex | libretexts.org |

| Transmetalation | Transfer of the organic group (R²) from the boron reagent to the Pd(II) complex. | R¹-Pd(II)-R² complex | wikipedia.orglibretexts.org |

The this compound scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems. Pyrrolopyridines, which consist of a pyrrole (B145914) ring fused to a pyridine ring, are of significant interest in medicinal chemistry. nih.gov

The synthesis of pyrrolo[2,3-d]pyrimidines, for example, has been achieved through methods like the coupling of an aminopyrimidine with a nitroolefin via a Michael addition, followed by a Nef reaction and cyclization. semanticscholar.org While this specific route does not directly start from this compound, it highlights a strategy where a nitro-containing fragment is used to construct a fused pyrrole ring. It is conceivable that derivatives of this compound could be elaborated into intermediates suitable for similar cyclization strategies to form pyrrolo[2,3-c]pyridine structures. semanticscholar.orgdocumentsdelivered.com Modern synthetic approaches also utilize metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, to build the core structures of complex pyrrolopyrimidine analogues. mdpi.com

Utilization as Leaving Groups in Chemical Transformations

A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking an electron pair with it in cases of heterolytic cleavage. wikipedia.org The ability of a group to function as an effective leaving group is related to its stability as an independent species; weak bases are generally good leaving groups. youtube.com

Heterocyclic rings, such as substituted pyridines, can function as leaving groups in nucleophilic substitution reactions. nih.govresearchgate.net The positive charge on the nitrogen atom in a pyridinium (B92312) species makes it a good nucleofuge (a leaving group that departs with the bonding electron pair). For this compound to act as a leaving group, it would typically first be activated at the ring nitrogen, for instance, by alkylation or protonation. The resulting pyridinium salt would be a much better leaving group than the neutral pyridine. The stability of the departing neutral pyridine molecule, influenced by its substituents, would determine its effectiveness.

Table 3: Common Leaving Groups in SN2 Reactions

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability | Reference |

|---|---|---|---|---|

| I⁻ | HI | ~ -10 | Excellent | youtube.com |

| Br⁻ | HBr | ~ -9 | Good | youtube.com |

| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent | youtube.com |

| H₂O | H₃O⁺ | ~ -1.7 | Good (requires protonation) | youtube.com |

| Cl⁻ | HCl | ~ -7 | Moderate | youtube.com |

Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethyl 5 Nitropyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei. For a molecule like 3,6-dimethyl-5-nitropyridin-2-ol, ¹H and ¹³C NMR are fundamental for mapping out its carbon-hydrogen framework. The compound exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, a factor that influences its NMR spectra.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic proton, the two methyl groups, and the hydroxyl proton.

Aromatic Proton (H-4): The pyridine (B92270) ring has a single proton at the C-4 position. Its chemical shift would be influenced by the electron-donating methyl groups and the strongly electron-withdrawing nitro group. This proton is expected to appear as a singlet in the aromatic region of the spectrum.

Methyl Protons (C3-CH₃ and C6-CH₃): The two methyl groups are in different chemical environments. The C6-methyl group is adjacent to the nitrogen atom in the pyridone form, while the C3-methyl group is adjacent to the nitro group. These differing electronic environments would result in two distinct singlets, typically appearing in the range of 2.0-3.0 ppm.

Hydroxyl/Amide Proton (-OH/-NH): The proton on the oxygen (in the pyridin-2-ol form) or nitrogen (in the pyridin-2-one form) is labile. nanalysis.com Its signal is often broad and its chemical shift is highly dependent on factors like solvent, concentration, and temperature. studymind.co.uk This signal can be definitively identified through a deuterium (B1214612) exchange experiment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | Aromatic Region | Singlet |

| C3-CH₃ | 2.0 - 3.0 | Singlet |

| C6-CH₃ | 2.0 - 3.0 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, seven distinct carbon signals are expected.

Ring Carbons: The chemical shifts of the five carbons in the heterocyclic ring are influenced by the attached substituents. The C-2 carbon, bearing the hydroxyl/carbonyl group, is expected to be significantly downfield (deshielded). The C-5 carbon, attached to the nitro group, will also be deshielded, while the carbons bearing methyl groups (C-3 and C-6) and the unsubstituted C-4 will appear at more upfield positions relative to the substituted carbons.

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, typically below 30 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 165 |

| C-3 | 120 - 130 |

| C-4 | 130 - 140 |

| C-5 | 140 - 150 |

| C-6 | 150 - 160 |

| C3-CH₃ | 15 - 25 |

Distinction of O-methyl and Nuclear N-methyl Groups by NMR

Methylation of this compound can result in two different isomers: 2-methoxy-3,6-dimethyl-5-nitropyridine (B8318029) (O-methyl) and 1,3,6-trimethyl-5-nitro-pyridin-2-one (N-methyl). NMR spectroscopy is the definitive method to distinguish between these two derivatives.

¹H NMR: The chemical shift of the newly introduced methyl group is the key differentiator. An N-methyl group in a pyridin-2-one system typically resonates around 3.5 ppm. In contrast, an O-methyl (methoxy) group attached to a pyridine ring is generally found further downfield, often in the 3.8-4.2 ppm range. acdlabs.comchemicalbook.com

¹³C NMR: The chemical shift of the methyl carbon also differs. An N-methyl carbon appears around 40-50 ppm, whereas a methoxy (B1213986) carbon (O-CH₃) is typically more deshielded, appearing in the 55-65 ppm range. acdlabs.com Furthermore, methylation on the nitrogen versus the oxygen atom will induce different shifts in the ring carbons, providing secondary confirmation of the structure.

Deuterium Labeling Studies for Structural Assignments

Deuterium labeling is a simple yet powerful technique used in NMR to confirm the assignment of certain proton signals. wikipedia.org

For this compound, the most common application is to identify the hydroxyl (-OH) or amide (-NH) proton. This is achieved by adding a small amount of deuterium oxide (D₂O) to the NMR sample tube and re-acquiring the ¹H NMR spectrum. nanalysis.comstudymind.co.uk The labile -OH or -NH proton will readily exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signal corresponding to this proton will disappear or significantly decrease in intensity. studymind.co.uk This "D₂O shake" provides unambiguous confirmation of the hydroxyl/amide proton's signal, distinguishing it from other signals in the spectrum. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₈N₂O₃.

Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the calculated monoisotopic mass of the neutral molecule is 168.0535 g/mol . An HRMS experiment would typically measure the mass of the protonated molecule, [M+H]⁺, which would have a calculated exact mass of 169.0608. nih.gov The experimental measurement of a mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, C₇H₈N₂O₃. rsc.org

Elucidation of Molecular Fragments

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The electron ionization (EI) method, a common technique in mass spectrometry, involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion (M+) and various fragment ions. The pattern of these fragments is unique to the compound's structure.

For this compound, the specific fragmentation pattern and the relative abundances of the resulting ions would provide critical information for its structural confirmation. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), methyl groups (CH₃), and potentially the hydroxyl group (OH), as well as cleavages of the pyridine ring itself.

Table 1: Postulated Molecular Fragments of this compound

| Postulated Fragment | m/z (mass-to-charge ratio) |

| [M]+ (Molecular Ion) | 168.05 |

| [M - NO₂]+ | 122.06 |

| [M - CH₃]+ | 153.03 |

| [M - OH]+ | 151.05 |

Note: The m/z values in this table are theoretical and have not been confirmed by experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic range of vibrational frequencies.

Analysis of Characteristic Functional Group Vibrations

A detailed experimental IR spectrum for this compound, which would show the specific wavenumbers for its functional groups, could not be located in the available scientific literature. However, based on its structure, the expected characteristic absorption bands can be predicted.

The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro group (-NO₂) would exhibit strong asymmetric and symmetric stretching vibrations typically found around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl groups would be observed around 2950-2850 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring, the nitro group, and the hydroxyl group constitute the chromophoric system. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. While specific experimental UV-Vis absorption data for this compound is not available in the surveyed literature, related nitropyridine derivatives have been studied, suggesting that this compound would also exhibit characteristic absorptions. researchgate.net

X-ray Crystallography

Solid-State Structural Determination

A crystallographic study of this compound would provide invaluable information about its solid-state structure, including the planarity of the pyridine ring, the orientation of the substituent groups, and the nature of any intermolecular interactions such as hydrogen bonding.

Despite the importance of such data, no published X-ray crystallographic data for this compound could be located in the scientific literature.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly powerful for assessing the purity of compounds and for monitoring the progress of chemical reactions.

While specific application notes or research articles detailing the chromatographic separation of this compound are not widely published, chemical suppliers indicate the availability of HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry) data for this compound. bldpharm.comambeed.com A reverse-phase HPLC method would likely be suitable, utilizing a non-polar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The retention time of the compound would be a key parameter for its identification and purity assessment under specific chromatographic conditions. For instance, a method developed for a related isomer, 2,3-Dimethyl-5-nitropyridine, employed a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Such a method could serve as a starting point for developing a validated analytical procedure for this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions and assessing the purity of compounds. While specific experimental data for the TLC analysis of this compound is not extensively detailed in publicly available literature, the general methodology for related nitropyridine derivatives can be inferred.

In a typical TLC analysis, a small amount of the compound is spotted onto a stationary phase, commonly a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the analyte. For polar compounds like pyridin-2-ol derivatives, a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often employed. The ratio of these solvents is adjusted to achieve optimal separation.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (R_f), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identifying and comparing compounds. Visualization of the spots on the TLC plate is typically achieved under UV light, especially for compounds with chromophores like the nitro group in this compound.

For instance, in the synthesis of related compounds like 2-amino-3-nitro-6-methoxypyridine, TLC is used to monitor the completion of the reaction. researchgate.net Although the specific R_f value is not reported, this indicates the utility of TLC in the analysis of substituted nitropyridines.

A hypothetical TLC analysis for this compound could involve the parameters outlined in the table below. It is important to note that these are representative conditions and would require experimental optimization.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected R_f Value | Dependent on the exact mobile phase composition |

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

The separation in HPLC and UPLC is performed in a column packed with a stationary phase. For polar aromatic compounds like nitropyridine derivatives, reversed-phase chromatography is the most common mode. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile or methanol.

The retention time (t_R), the time it takes for a compound to elute from the column, is a characteristic parameter used for identification and quantification. The composition of the mobile phase, its flow rate, and the column temperature are critical parameters that influence the retention time and the quality of the separation.

UPLC, an advancement over HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and improved resolution. bldpharm.com The principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

For the analysis of a related compound, 2,3-dimethyl-5-nitropyridine, a reversed-phase HPLC method has been described. google.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This provides a starting point for developing a method for this compound.

A prospective HPLC/UPLC method for this compound could be based on the following parameters, which would necessitate experimental validation.

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV (e.g., 254 nm or Diode Array Detector) | UV (e.g., 254 nm or Diode Array Detector) |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40 °C) |

| Injection Vol. | 10 µL | 1-2 µL |

| Expected Retention Time | Dependent on specific conditions | Dependent on specific conditions |

The development of a robust and reliable chromatographic method is essential for the quality control and structural confirmation of this compound and its derivatives, ensuring their suitability for further research and application.

Computational and Theoretical Studies on 3,6 Dimethyl 5 Nitropyridin 2 Ol

Density Functional Theory (DFT) Calculations

DFT has become a standard method in quantum chemistry for predicting the electronic structure and properties of molecules. A typical DFT study of 3,6-Dimethyl-5-nitropyridin-2-ol would involve the following analyses:

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would also involve a conformational analysis to identify the most stable arrangement of its flexible groups, such as the hydroxyl and methyl groups, and to determine if different conformers exist and their relative energies.

Without published research, a data table of optimized geometrical parameters (bond lengths in Å and bond angles in degrees) cannot be provided.

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A low energy gap suggests a molecule is more reactive.

Specific HOMO, LUMO, and energy gap values for this compound are not available in the current literature.

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential near the hydrogen atoms.

A visual representation or detailed analysis of the MEP map for this specific compound has not been published.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra.

IR: The vibrational frequencies from DFT calculations can be used to interpret and assign the peaks in an experimental IR spectrum.

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Vis spectrum.

Predicted spectroscopic data for this compound is not available in published studies.

A data table of calculated global reactivity descriptors for this compound cannot be generated without the foundational DFT calculations.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or in a crystalline state, would provide insights into its dynamic behavior, such as conformational changes, interactions with its environment, and its stability over a period of time. This would be particularly useful for understanding how the molecule behaves in a biological system or in solution.

No published studies utilizing molecular dynamics simulations for this compound were found.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Currently, there are no specific computational modeling studies detailing the structure-activity relationships of this compound. Such studies are crucial for understanding how the structural features of a molecule, like the placement of dimethyl and nitro groups on the pyridinol core, influence its biological activity. This type of analysis is foundational in drug design and development.

Prediction of Physicochemical Properties Relevant to Biological Activity

Detailed computational predictions of physicochemical properties for this compound, particularly those relevant to its potential biological activity such as blood-brain barrier permeability, are not documented in current research. These predictive studies are vital for assessing a compound's potential as a therapeutic agent, and their absence for this specific molecule indicates a gap in its scientific characterization.

Thermochemical Property Estimation via Theoretical Calculations

Theoretical calculations to estimate the thermochemical properties of this compound have not been the subject of published research. Such calculations provide insight into the stability and reactivity of a compound. While theoretical studies have been conducted on other nitropyridine compounds to determine parameters like enthalpy of formation, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substitution pattern.

Advanced Applications and Biological Activities of 3,6 Dimethyl 5 Nitropyridin 2 Ol and Its Derivatives

Role as Building Blocks in Complex Heterocyclic Synthesis

The strategic positioning of reactive sites on the 3,6-dimethyl-5-nitropyridin-2-ol core allows for its elaboration into more complex heterocyclic systems. This includes its use as a precursor for various substituted pyridines and its role in the construction of fused ring systems like indolizines, oxazolo[3,2-a]pyridinium salts, and pyrazolo[3,4-b]pyridines.

Precursors for Aminopyridines and Polyhalopyridines

The nitro group of this compound is a key functional handle that can be readily transformed, most notably through reduction to an amino group. This conversion yields aminopyridines, which are themselves valuable intermediates in organic synthesis. For instance, the reduction of a related compound, 2-amino-6-methoxy-3-nitropyridine, is a step in the production of 2,3-diamino-6-methoxypyridine. google.com This highlights a common synthetic strategy where a nitro-substituted pyridine (B92270) serves as a precursor to a more functionalized aminopyridine.

Furthermore, the pyridine ring can be subjected to halogenation reactions to produce polyhalopyridines. These halogenated derivatives are versatile substrates for cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of highly functionalized pyridine-based molecules. The synthesis of 2,6-dichloro-3-nitropyridine (B41883) through the nitration of 2,6-dichloropyridine (B45657) demonstrates the feasibility of having both nitro and halo functionalities on the pyridine ring, which can then be further manipulated. google.com

Synthesis of Indolizine Scaffolds

Indolizine scaffolds, which are present in various natural products and pharmacologically active compounds, can be synthesized from pyridinium (B92312) salt derivatives. While direct synthesis from this compound is not explicitly detailed in the provided context, the general strategy involves the reaction of a pyridinium ylide with an appropriate Michael acceptor. The formation of oxazolo[3,2-a]pyridinium salts, as discussed below, represents a related class of fused heterocyclic systems derived from pyridones. scispace.com

Formation of Oxazolo[3,2-a]pyridinium Salts and Recyclization Products

A significant application of pyridin-2-one derivatives, such as this compound, is in the synthesis of oxazolo[3,2-a]pyridinium salts. scispace.com This transformation is typically achieved by N-alkylation of the pyridone with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization. For example, 5-nitro-2-pyridone can be N-phenacylated, and the resulting product undergoes cyclization to form 6-nitrooxazolo[3,2-a]pyridinium salts. mdpi.com

These bicyclic salts are reactive intermediates that can undergo further transformations. Depending on the reaction conditions and the nucleophile employed, either the oxazole (B20620) or the pyridine ring can be opened, leading to a variety of recyclization products. This reactivity provides a pathway to other complex heterocyclic systems. scispace.com The presence of a nitro group, as in the derivatives of this compound, can significantly influence the reactivity and regioselectivity of these ring-opening and recyclization reactions. mdpi.com

Synthesis of Pyrimidine (B1678525) and Pyrazolo[3,4-b]pyridine Derivatives

The pyridine framework of this compound can serve as a foundation for the construction of fused pyrimidine and pyrazolo[3,4-b]pyridine derivatives. These heterocyclic systems are of great interest due to their prevalence in biologically active molecules. nih.govjournalijar.comnih.gov The general approach involves the condensation of a functionalized pyridine derivative with a suitable binucleophile. For instance, aminopyridines derived from the reduction of the corresponding nitropyridines can be reacted with various reagents to form the fused pyrimidine or pyrazole (B372694) ring.

The synthesis of pyrazolo[3,4-b]pyridine derivatives often starts from a suitably substituted aminopyrazole, which is then cyclized with a 1,3-dicarbonyl compound or its equivalent to form the pyridine ring. nih.gov Conversely, a functionalized pyridine can be used as the starting point. The versatility of these synthetic routes allows for the generation of a diverse library of pyrazolo[3,4-b]pyridine derivatives with various substitution patterns, which can be screened for biological activity. nih.govrsc.org

Medicinal Chemistry and Drug Discovery Applications

The structural motifs derived from this compound are featured in molecules designed for therapeutic applications. The ability to readily functionalize the pyridine ring and to use it as a scaffold for more complex heterocycles makes it a valuable starting point in medicinal chemistry programs.

Development of Corticotropin-Releasing Factor-1 Receptor Antagonists

One notable application of pyridine-based scaffolds is in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists. nih.gov The CRF1 receptor is a key player in the body's stress response, and its antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression. nih.gov

While a direct link to this compound is not explicitly stated, the development of potent and orally active CRF1 receptor antagonists often involves the synthesis of complex heterocyclic structures where a substituted pyridine or a related heterocycle is a core component. For example, a series of 3-pyridylpyrazolo[1,5-a]pyrimidines has been shown to exhibit potent antagonist activity at the human CRF1 receptor. nih.gov The synthesis of such compounds relies on the availability of functionalized pyridine building blocks. The structural features of this compound make it a plausible precursor for the synthesis of fragments that could be incorporated into these or similar antagonist structures.

Exploration in Anti-inflammatory Agents

Substituted pyridine compounds, including those with a nitro functional group, have been identified as a class of molecules with potential use in the prophylaxis and treatment of inflammatory diseases. nih.gov These compounds are investigated for their ability to mediate diseases driven by pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. nih.gov The anti-inflammatory potential of this structural class is linked to the modulation of key signaling pathways involved in the inflammatory response. mdpi.comnih.gov

Derivatives such as pyrrolo[3,2-c]pyridines have demonstrated potential anti-inflammatory effects in cellular models, specifically against bone marrow-derived macrophages. google.com The mechanism often involves the downregulation of critical inflammatory mediators. For instance, related heterocyclic structures have been shown to suppress the production of pro-inflammatory cytokines by modulating pathways like NF-κB and AKT/mTOR. nih.gov This body of research suggests that the core pyridine structure, functionalized with nitro and methyl groups, is a promising starting point for developing novel anti-inflammatory agents.

Investigation as Fungicide Agents

The nitropyridine moiety is a key feature in compounds exhibiting antifungal properties. nih.gov Over the past few decades, various nitropyridine derivatives have been shown to possess diverse biological activities, including notable antifungal effects. nih.gov This activity is not limited to the parent compounds; metal complexes incorporating nitropyridine-derived ligands have also demonstrated antimicrobial activity against various pathogens. nih.gov

From a broader perspective, pyridine derivatives are a well-established class of compounds in agricultural and medicinal chemistry for the development of fungicides. researchgate.net Research on related heterocyclic systems, such as pyrimidine derivatives, has shown that these compounds can be more potent than some commercial fungicides against common phytopathogenic fungi. google.com The fungicidal activity of new derivatives of phenylpyridylketoximes has also been reported, with some compounds showing remarkable in vitro and in vivo activity against a range of fungal plant pathogens. researchgate.net This underscores the vast synthetic potential of nitropyridines as precursors for complex bioactive molecules, including effective antifungal agents. nih.gov

Potential in Kinase Inhibitor Development

The nitropyridine scaffold is a valuable starting point for the synthesis of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. prepchem.com Kinases are enzymes that play a central role in cell signaling, and their dysregulation is linked to numerous pathologies.

Derivatives of nitropyridine have been successfully developed into inhibitors for several key kinases:

Janus Kinase 2 (JAK2): A series of potent JAK2 inhibitors were synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a precursor. The most effective of these compounds inhibited JAK2 with IC50 values in the low micromolar range (8.5–12.2 µM). prepchem.com

Glycogen Synthase Kinase-3 (GSK-3): Novel heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine have been shown to inhibit GSK-3. One of the most active inhibitors, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM. prepchem.com A rationally designed pyrrolo[2,3-b]pyridine-based inhibitor, S01, was found to be a highly potent GSK-3β inhibitor with an IC50 of 0.35 ± 0.06 nM. mdpi.com

FMS Kinase (CSF-1R): A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase. google.com The most potent compound, 1r, displayed an IC50 of 30 nM, making it more than three times more potent than the lead compound. google.com

Other Kinases: A compound derived from 2,6-dichloro-3-nitropyridine, while designed as an MPS1 inhibitor, was found to inhibit p70S6Kβ with an IC50 of 444 nM. prepchem.com Additionally, tetrahydropyridopyrimidine-based structures have been identified as potent and selective inhibitors of Erk2.

Table 1: Kinase Inhibitor Activity of Nitropyridine Derivatives

| Derivative Class | Target Kinase | Compound | IC50 Value |

|---|---|---|---|

| Nitropyridine | JAK2 | Compound 6 Series | 8.5–12.2 µM |

| Nitropyridine | GSK-3 | Ar = 2,4-Cl2-C6H3 | 8 nM |

| Pyrrolo[2,3-b]pyridine | GSK-3β | S01 | 0.35 nM |

| Pyrrolo[3,2-c]pyridine | FMS Kinase | Compound 1r | 30 nM |

Relevance to Alzheimer's Disease and Cancer Research (via pyrrolo[2,3-c]pyridines)

The transformation of the nitropyridine core into fused heterocyclic systems, particularly pyrrolopyridines, has opened significant avenues in therapeutic research for neurodegenerative diseases and cancer.

Alzheimer's Disease Research

The inhibition of certain kinases and the modulation of specific signaling pathways are key strategies in the search for Alzheimer's disease (AD) treatments. Pyrrolopyridine derivatives have emerged as promising candidates:

A novel pyrrolo[2,3-b]pyridine compound, S01, was identified as a potent inhibitor of GSK-3β, a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of AD. mdpi.com This compound not only inhibited the target kinase with high potency (IC50 of 0.35 nM) but also showed low cytotoxicity and promoted the outgrowth of neuronal neurites in cell-based assays. mdpi.com Furthermore, it demonstrated the ability to ameliorate dyskinesia in a zebrafish model of AD.

Historically, substituted (pyrroloamino)pyridines were synthesized and evaluated for their potential to reverse scopolamine-induced dementia, showing promise as agents for the treatment of AD.

Cancer Research

Pyrrolopyridine derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.

LSD1 Inhibition: Pyrrolo[2,3-c]pyridines have been discovered as a new class of highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in cancer therapy. One lead compound demonstrated an IC50 of 3.1 nM against LSD1 and inhibited cancer cell growth with nanomolar efficacy. nih.gov

FMS Kinase Inhibition: The FMS kinase inhibitor 1r, a pyrrolo[3,2-c]pyridine derivative, exhibited strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. google.com

Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics. The most potent compound, 10t, displayed IC50 values between 0.12 and 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines. researchgate.net

CDK8 Inhibition: A 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor (IC50 of 48.6 nM), which significantly inhibited tumor growth in colorectal cancer xenograft models by downregulating the WNT/β-catenin signaling pathway.

Table 2: Anticancer Activity of Pyrrolopyridine Derivatives

| Derivative Class | Target/Mechanism | Cell Line(s) | Compound | IC50 Value |

|---|---|---|---|---|

| Pyrrolo[2,3-c]pyridine | LSD1 Inhibition | MV4;11 (Leukemia) | Compound 46 | 0.6 nM |

| Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Ovarian, Prostate, Breast | Compound 1r | 0.15–1.78 µM |

| 1H-Pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | HeLa, SGC-7901, MCF-7 | Compound 10t | 0.12–0.21 µM |

Applications in Coordination Chemistry

The functional groups present in this compound and its derivatives make them excellent candidates for ligand design in coordination chemistry. The pyridine nitrogen atom and the oxygen of the hydroxyl group can act as coordination sites. Furthermore, the nitro group (−NO2) is a versatile ligand that can coordinate to a metal center through either the nitrogen atom (N-bonded, "nitro") or one of the oxygen atoms (O-bonded, "nitrito"). This ability to form linkage isomers can lead to complexes with different electronic and structural properties.

Research has demonstrated the synthesis of various metal complexes using nitropyridine-based ligands:

Copper (Cu) and Zinc (Zn) complexes have been synthesized with (5-nitropyridin-2-yl)imine ligands. prepchem.com

A ruthenium (Ru) complex based on a 3,5-dinitropyridine (B58125) moiety was prepared and showed significant activity against breast and cervical cancer cell lines. prepchem.com

These examples highlight the utility of nitropyridines in creating transition metal complexes with tailored properties, potentially leading to applications in catalysis, materials science, and medicinal inorganic chemistry.

Other Emerging Research Areas

Beyond the established biological activities, nitropyridines are being explored in novel areas of synthetic chemistry. One such area is their use as dipolarophiles in [3+2]-cycloaddition reactions. Specifically, 2-substituted 5-R-3-nitropyridines can react with N-methyl azomethine ylide. This process is dependent on the electronic nature of the substituents, with electron-withdrawing groups facilitating the reaction. These cycloaddition reactions provide an efficient route to synthesize new, functionally complex heterocyclic systems, such as pyrrolines and pyrrolidines that are fused to a pyridine ring. This synthetic utility opens the door to creating diverse molecular libraries for further biological screening and materials development.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolo[3,2-c]pyridines |

| 2-Chloro-5-methyl-3-nitropyridine |

| 2,6-Dichloro-3-nitropyridine |

| Pyrrolo[2,3-b]pyridine |

| 2,4-Dichlorophenyl |

| S01 (5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) |

| Compound 1r |

| Tetrahydropyridopyrimidines |

| Pyrrolo[2,3-c]pyridines |

| Compound 10t |

| 1H-Pyrrolo[3,2-c]pyridines |

| 1H-Pyrrolo[2,3-b]pyridines |

| (5-Nitropyridin-2-yl)imine |

| 3,5-Dinitropyridine |

| N-Methyl azomethine ylide |

| Pyrrolines |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The synthesis of 3,6-dimethyl-5-nitropyridin-2-ol, while not prominently described in the literature, can be approached through several plausible synthetic strategies based on established pyridine (B92270) chemistry. Future research could focus on optimizing and diversifying these routes to improve yield, purity, and accessibility.

One potential avenue involves the direct nitration of 3,6-dimethylpyridin-2-ol. This approach, however, would require careful control of reaction conditions to ensure selective nitration at the C5 position, avoiding potential side reactions. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such transformations. orgsyn.org

Another promising strategy is the diazotization of 2-amino-3,6-dimethyl-5-nitropyridine, followed by hydrolysis. This multi-step synthesis would first involve the nitration of 2-amino-3,6-dimethylpyridine. The subsequent conversion of the amino group to a diazonium salt and its reaction with water would yield the desired 2-hydroxy functionality. A one-pot synthesis method has been reported for the similar compound 2-hydroxy-5-nitropyridine (B147068), which combines nitration and diazotization, potentially offering a more efficient process. google.com

Furthermore, three-component ring transformation reactions, which have been successfully employed for the synthesis of other nitropyridines, could be explored. nih.gov This modern synthetic approach could offer a convergent and efficient route to the target molecule from simple acyclic precursors.

A summary of potential precursors for the synthesis of this compound is presented in Table 1.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor | Proposed Reaction |

|---|---|

| 3,6-Dimethylpyridin-2-ol | Direct Nitration |

| 2-Amino-3,6-dimethylpyridine | Nitration followed by Diazotization |

| Acyclic Carbonyls and Ammonia (B1221849) | Three-Component Ring Transformation |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely unexplored, presenting a rich field for future investigation. The interplay of its functional groups suggests a diverse range of potential chemical transformations.

The nitro group is a versatile handle for further functionalization. Its reduction can lead to the corresponding 5-aminopyridine derivative, a valuable intermediate for the synthesis of various biologically active compounds. orgsyn.org The conditions for this reduction could be varied to achieve selective transformation without affecting other parts of the molecule.

The hydroxyl group at the C2 position can undergo O-alkylation or O-acylation to generate a library of ether and ester derivatives. These reactions would modify the steric and electronic properties of the molecule, potentially leading to new compounds with altered biological activities or material properties.

The pyridine ring itself, activated by the electron-withdrawing nitro group, could be susceptible to nucleophilic aromatic substitution reactions, although the presence of the hydroxyl group might complicate this.

Advanced Mechanistic Investigations

A key area for mechanistic investigation is the tautomeric equilibrium between the this compound (enol) form and its corresponding 3,6-dimethyl-5-nitro-1H-pyridin-2-one (keto) form. Computational studies, such as those performed on 2-hydroxy-5-nitropyridine using Density Functional Theory (DFT), can predict the relative stabilities of these tautomers in the gas phase and in different solvents. elsevierpure.comorientjchem.org Experimental validation through spectroscopic techniques like NMR and IR would be crucial. elsevierpure.com

Furthermore, mechanistic studies of the potential reactions outlined in the previous section would be highly valuable. For instance, kinetic studies of the reduction of the nitro group or the nucleophilic substitution on the pyridine ring would provide insights into the reaction pathways and the influence of the substituents. Computational modeling of transition states could further elucidate the mechanisms of these transformations. nih.gov

Targeted Design of Biologically Active Analogues

Nitropyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties. nih.govnih.gov The scaffold of this compound presents an excellent starting point for the design of new biologically active analogues.